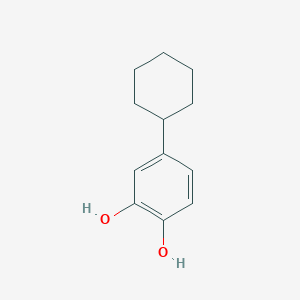

4-Cyclohexylbenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1134-37-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-cyclohexylbenzene-1,2-diol |

InChI |

InChI=1S/C12H16O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |

InChI Key |

CHPDWZOITMMWOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations in 4 Cyclohexylbenzene 1,2 Diol Formation

Investigation of Primary Synthesis Routes

The formation of 4-Cyclohexylbenzene-1,2-diol, a catechol derivative, can be approached through various synthetic avenues. These range from its incidental appearance in complex reaction schemes to deliberate, targeted syntheses designed to produce benzenediol scaffolds.

While direct documentation of this compound as a byproduct is scarce, the formation of structurally related compounds in complex syntheses provides valuable insight. For instance, a derivative, 4-[1-[2-(Dimethylamino)ethyl]cyclohexyl]benzene-1,2-diol hydrobromide, has been identified as a byproduct during the multi-step synthesis of d,l-glaucine hydrobromide from d,l-laudanosoline hydrobromide. evitachem.com This occurrence highlights how the core cyclohexyl-benzenediol structure can emerge from intricate molecular rearrangements and side reactions, particularly in syntheses involving complex precursors. evitachem.com

Targeted synthesis of benzenediol derivatives often employs strategies that build upon simpler phenolic precursors or construct the aromatic ring system through cyclization and aromatization reactions. Although methods specific to the 1,2-diol (catechol) isomer are of primary interest, examining the synthesis of other isomers, such as 1,3-diols (resorcinols) and 1,4-diols (hydroquinones), reveals generalizable strategies.

One prominent approach is the direct alkylation of a dihydroxybenzene. For example, 2-cyclohexyl- and 4-cyclohexylresorcinol (B1605403) can be synthesized via the cyclohexylation of resorcinol (B1680541) with cyclohexanol (B46403) in an autoclave under nitrogen pressure. chemicalbook.com Similarly, 2-Cyclohexylbenzene-1,4-diol is prepared through the reaction of hydroquinone (B1673460) with potassium cyclohexyl sulfate, often using a catalyst like aluminum chloride under anhydrous conditions.

Alternative "green" chemistry approaches have been developed for synthesizing 2-substituted-1,4-benzenediols. researchgate.nettandfonline.comresearchgate.net These methods utilize a tandem aldolic condensation, isomerization, and aromatization sequence between 1,4-cyclohexanedione (B43130) and a selected aldehyde in an environmentally benign hydroalcoholic medium with potassium carbonate as a base. tandfonline.comresearchgate.net Such strategies demonstrate the potential for constructing the substituted benzene (B151609) ring system from non-aromatic precursors.

| Product | Reactants | Catalyst/Reagents | Key Conditions | Reference |

|---|---|---|---|---|

| 2- and 4-Cyclohexylresorcinol (1,3-diol) | Resorcinol, Cyclohexanol | Not specified in abstract | 200°C, 21446.5 Torr, 2h, Autoclave | chemicalbook.com |

| 2-Cyclohexylbenzene-1,4-diol | Hydroquinone, Potassium cyclohexyl sulfate | Aluminum chloride (AlCl₃) | Anhydrous conditions | |

| 2-Substituted-1,4-benzenediols | 1,4-Cyclohexanedione, Aldehydes | Potassium carbonate (K₂CO₃) | Water/ethanol solvent, Reflux | tandfonline.comresearchgate.net |

Reaction Mechanisms for Selective Catechol Functionalization

The vicinal diol moiety of a catechol such as this compound is susceptible to specific chemical transformations, notably oxidative cleavage and reduction, which are fundamental in organic synthesis.

The oxidative cleavage of 1,2-diols (vicinal diols) is a classic transformation that breaks the carbon-carbon bond between the hydroxyl-bearing carbons, yielding two carbonyl compounds. ucalgary.camasterorganicchemistry.com This reaction is highly selective for the 1,2-diol functionality. ucalgary.ca

The most common reagents for this purpose are periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.comlibretexts.org The mechanism proceeds through the formation of a cyclic periodate (B1199274) ester intermediate. ucalgary.caaklectures.com This five-membered ring intermediate then undergoes a rearrangement of electrons that cleaves the C-C bond and forms two carbon-oxygen double bonds (C=O), resulting in aldehydes or ketones, depending on the substitution pattern of the original diol. ucalgary.caaklectures.com More recently, efficient and environmentally friendly electrochemical and thermochemical methods have been developed for the oxidative cleavage of C-C bonds in vicinal diols, operating under transition-metal- and exogenous-oxidant-free conditions. rsc.org

| Reagent | Reaction Type | Products | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Periodic acid (HIO₄) / Sodium periodate (NaIO₄) | Oxidation-reduction | Aldehydes and/or Ketones | Formation of a cyclic periodate ester | ucalgary.camasterorganicchemistry.comaklectures.com |

| Lead tetraacetate (Pb(OAc)₄) | Oxidation-reduction | Aldehydes and/or Ketones | Alternative to periodate, useful for small scale | masterorganicchemistry.comlibretexts.org |

| Ozone (O₃) | Ozonolysis | Aldehydes, Ketones, or Carboxylic acids | Involves an unstable ozonide intermediate | libretexts.org |

| Electrochemistry | Electrosynthesis | Ketones | Greener method, different mechanism from thermochemical | rsc.org |

The synthesis of 1,2-diols can be achieved through the reduction of various precursors. A common and powerful method is the dihydroxylation of an alkene, for example using osmium tetroxide (OsO₄), to create the diol scaffold. rsc.org

Reduction can also be used to unmask a diol from a protected precursor. For instance, a vicinally dioxygenated scaffold can be treated with aqueous zinc at elevated temperatures to cleave protecting groups and yield the 1,2-diol. acs.org Similarly, common metal hydrides like lithium aluminum hydride (LiAlH₄) are used to reduce precursors to diols, although the effectiveness can depend on the substrate and reaction conditions. adelaide.edu.au In some cases, reduction of a peroxide bond within a 1,2-dioxine can lead to a 1,4-dihydroxyalkene, while subsequent transformations can yield polyol structures. adelaide.edu.au

| Methodology | Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Dihydroxylation | Alkene | Osmium tetroxide (OsO₄) / NMO | Diol, Triol, Tetraol | rsc.org |

| Deprotection/Reduction | Differentially protected 1,2-dioxygenated scaffold | Aqueous Zinc, elevated temperature | 1,2-Diol | acs.org |

| Peroxide Reduction | 1,2-Dioxines (cyclic peroxides) | LiAlH₄ | 1,4-Dihydroxyalkenes | adelaide.edu.au |

| Hydrogenation | 1,2-(trimethylsilyloxy)cyclobutene | Palladium on carbon (Pd/C), H₂ | Cyclobutane-1,2-diol |

Stereochemical Aspects in Cyclohexyl-Substituted Diol Synthesis

The presence of a cyclohexyl group introduces significant stereochemical considerations into the synthesis of diols. The conformationally rigid chair-like structure of the cyclohexane (B81311) ring can direct the approach of reagents, leading to high diastereoselectivity.

In reactions forming cyclohexyl-substituted rings, there is often a thermodynamic preference for products where bulky groups occupy equatorial positions to minimize steric strain. acs.org For example, the catalytic coupling of diols with secondary alcohols to form cyclohexanes often results in a high diastereomeric ratio favoring the trans-isomer. acs.org

The stereochemistry of the diol itself is a critical factor. The synthesis of polymers from meso-dicyclohexylglycolide versus R,R-dicyclohexylglycolide demonstrates how the stereochemical arrangement of the cyclohexyl groups profoundly impacts the resulting material's properties. researchgate.net

Furthermore, advanced catalytic systems can overcome inherent substrate biases to achieve catalyst-controlled stereoselectivity. Chiral scaffolding catalysts have been developed for the site-selective functionalization of cis-1,2-diols. nih.gov By binding reversibly to the diol, these catalysts can direct an electrophile to a specific hydroxyl group, enabling the selective protection of either the axial or equatorial hydroxyl in a cyclohexyl system, a feat not achievable through conventional methods. nih.gov The stereoselective synthesis of aminodiols and aminotriols from isopulegol, a chiral monoterpene, further illustrates how the inherent stereochemistry of a cyclohexyl-containing starting material can be leveraged to produce complex chiral molecules with high stereoselectivity. rsc.orgrsc.org

| Synthetic Context | Key Stereochemical Finding | Example/System | Reference |

|---|---|---|---|

| Cycloalkane Synthesis | Thermodynamic preference for trans-isomers with bulky groups in equatorial positions. | Manganese-catalyzed synthesis of substituted cyclohexanes. | acs.org |

| Polymer Synthesis | Stereochemistry of the monomer (e.g., meso vs. enantiopure) dictates polymer properties. | Polymerization of dicyclohexylglycolide isomers. | researchgate.net |

| Selective Functionalization | Chiral catalysts can overcome substrate bias to selectively functionalize one hydroxyl of a cis-1,2-diol. | Catalyst-controlled silylation of methyl-α-d-mannopyranoside. | nih.gov |

| Chiral Synthesis | The stereochemistry of a chiral starting material can be transferred to create complex aminodiols stereoselectively. | Synthesis of aminodiols from (-)-isopulegol. | rsc.orgrsc.org |

| Cross-Coupling Reactions | Cyclohexyl groups can act as non-transferable "spectator" ligands to enable stereospecific transfer of other groups. | Palladium-catalyzed cross-coupling with organostannane nucleophiles. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-[1-[2-(Dimethylamino)ethyl]cyclohexyl]benzene-1,2-diol hydrobromide |

| d,l-Glaucine hydrobromide |

| d,l-Laudanosoline hydrobromide |

| Resorcinol (1,3-benzenediol) |

| Hydroquinone (1,4-benzenediol) |

| Catechol (1,2-benzenediol) |

| 2-Cyclohexylresorcinol |

| 4-Cyclohexylresorcinol |

| 2-Cyclohexylbenzene-1,4-diol |

| 1,4-Cyclohexanedione |

| Periodic acid |

| Lead tetraacetate |

| Sodium periodate |

| Osmium tetroxide |

| Lithium aluminum hydride |

| meso-Dicyclohexylglycolide |

| R,R-dicyclohexylglycolide |

Enantioselective and Diastereoselective Control in Related Dihydroxylation Reactions

The synthesis of specific stereoisomers (enantiomers or diastereomers) of vicinal diols, such as this compound, from prochiral alkenes is a foundational challenge in modern organic synthesis. Enantioselective synthesis is a process that favors the formation of a specific enantiomer, which is crucial in fields like pharmaceuticals where different enantiomers of a molecule can exhibit vastly different biological activities. wikipedia.org The most prominent and widely applied method for achieving high levels of enantioselectivity in the formation of 1,2-diols is the Sharpless Asymmetric Dihydroxylation (SAD). acsgcipr.orgnumberanalytics.com This reaction converts an alkene into a vicinal diol using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. numberanalytics.comwikipedia.org

The precursor for synthesizing this compound via this method would be 4-cyclohexylstyrene (B80419). The dihydroxylation reaction would occur across the vinyl group's double bond. The SAD reaction is highly effective for nearly all classes of alkenes, including the substituted styrene (B11656) structure of 4-cyclohexylstyrene. wikipedia.org

The core of enantioselective control in the SAD reaction lies in the use of chiral cinchona alkaloid derivatives as ligands. numberanalytics.com These ligands coordinate to the osmium tetroxide catalyst, creating a chiral environment that directs the approach of the alkene. numberanalytics.com This biased approach, known as asymmetric induction, lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org The two most commonly used classes of ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.org The choice between a DHQ-based ligand and a DHQD-based ligand dictates which facial side of the alkene is hydroxylated, thus controlling which enantiomer of the diol is produced. numberanalytics.comwikipedia.org

For practical application, these reagents are often available as pre-packaged mixtures known as AD-mix-α (containing the DHQ-based ligand (DHQ)₂PHAL) and AD-mix-β (containing the DHQD-based ligand (DHQD)₂PHAL). organic-chemistry.org These mixes also contain the osmium catalyst and a stoichiometric re-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆), which regenerates the osmium tetroxide after each catalytic cycle, dramatically reducing the required amount of the toxic and expensive osmium catalyst. wikipedia.orgorganic-chemistry.org

| Component | Function in Sharpless Asymmetric Dihydroxylation | Common Examples | Reference |

| Catalyst | Oxidizes the alkene to form a cyclic osmate ester. | Osmium Tetroxide (OsO₄) or Potassium Osmate (K₂OsO₂(OH)₄) | wikipedia.orgacs.org |

| Chiral Ligand | Creates a chiral environment around the catalyst, inducing enantioselectivity. | (DHQ)₂PHAL, (DHQD)₂PHAL, (DHQ)₂AQN, (DHQD)₂AQN | organic-chemistry.orgbeilstein-journals.org |

| Co-oxidant | Regenerates the Os(VIII) catalyst from the reduced Os(VI) species. | Potassium Ferricyanide (K₃Fe(CN)₆), N-Methylmorpholine N-oxide (NMO) | wikipedia.orgorganic-chemistry.org |

| Additive | Can accelerate the hydrolysis of the osmate ester and improve catalytic turnover. | Methanesulfonamide (CH₃SO₂NH₂) | wikipedia.orgbeilstein-journals.org |

Mechanistic Insights

The mechanism of the Sharpless Asymmetric Dihydroxylation has been the subject of extensive study. wikipedia.org

Complex Formation : The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org

Cycloaddition : The alkene substrate then reacts with this chiral complex. wikipedia.org While there has been debate over a stepwise [2+2] versus a concerted [3+2] cycloaddition, quantum chemical calculations have indicated that the initial [3+2] addition of OsO₄ to the alkene is energetically more favorable. organic-chemistry.orgscripps.edu This step results in the formation of a cyclic osmate ester intermediate. wikipedia.org

Hydrolysis : The osmate ester is then hydrolyzed, often accelerated by an additive like methanesulfonamide, to release the desired chiral diol product. wikipedia.orgbeilstein-journals.org

Catalyst Regeneration : The resulting reduced osmium species is re-oxidized to osmium tetroxide by the stoichiometric co-oxidant, allowing the catalytic cycle to continue. wikipedia.orgorganic-chemistry.org

The regioselectivity of the SAD generally favors the oxidation of the most electron-rich double bond within a molecule. wikipedia.org For a substrate like 4-cyclohexylstyrene, the reaction would selectively occur at the terminal vinyl group. The stereochemical outcome—that is, the formation of the (R)- or (S)-diol—is reliably predicted based on the specific chiral ligand used.

| AD-Mix Reagent | Chiral Ligand Core | Predicted Stereochemical Outcome for Styrene Derivatives | Reference |

| AD-mix-α | Dihydroquinine (DHQ) | Preferential formation of the (R,R)-diol | wikipedia.orgorganic-chemistry.org |

| AD-mix-β | Dihydroquinidine (DHQD) | Preferential formation of the (S,S)-diol | wikipedia.orgorganic-chemistry.org |

Note: The specific outcome for 4-cyclohexylstyrene follows this general principle, where AD-mix-α would yield one enantiomer and AD-mix-β would yield the other with high enantiomeric excess. acs.org

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Cyclohexylbenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Aromatic and Cyclohexyl Proton and Carbon Environments

For 4-Cyclohexylbenzene-1,2-diol, NMR is crucial for confirming the substitution pattern of the benzene (B151609) ring and the conformation of the cyclohexyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and hydroxyl protons. The aromatic region would feature three signals corresponding to the protons at positions 3, 5, and 6, with their chemical shifts influenced by the electron-donating hydroxyl groups. The proton at C-5, situated between a hydrogen and a cyclohexyl-bearing carbon, would likely appear as a doublet. The proton at C-6 would be a doublet of doublets, split by the neighboring protons at C-5 and C-3. The proton at C-3 would also present as a doublet of doublets. The hydroxyl (-OH) protons typically appear as broad singlets, with chemical shifts that are sensitive to solvent, concentration, and temperature. The cyclohexyl group protons would produce a complex set of overlapping multiplets in the upfield aliphatic region (approximately 1.2-2.5 ppm), with the benzylic proton (attached to the carbon bonded to the aromatic ring) appearing as a distinct multiplet at the downfield end of this range.

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is predicted to display nine unique carbon signals. The six aromatic carbons will be distinct: two bearing hydroxyl groups (C-1, C-2), one substituted with the cyclohexyl group (C-4), and three bearing hydrogen atoms (C-3, C-5, C-6). The carbons attached to the hydroxyl groups (C-1 and C-2) are expected at downfield shifts (around 140-150 ppm). The cyclohexyl group will show three distinct signals for its six carbons due to symmetry: the methine carbon attached to the ring (C-1'), the four methylene (B1212753) carbons (C-2', C-6' and C-3', C-5'), and the para-methylene carbon (C-4').

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic-H3 | ~6.7 | ~115 | Aromatic proton ortho to one -OH group. |

| Aromatic-H5 | ~6.8 | ~118 | Aromatic proton meta to both -OH groups. |

| Aromatic-H6 | ~6.6 | ~114 | Aromatic proton ortho to one -OH group. |

| Cyclohexyl-H1' | ~2.4 | ~44 | Benzylic proton, deshielded by the aromatic ring. |

| Cyclohexyl-H (other) | 1.2-1.9 | 26-35 | Overlapping multiplets for the remaining 10 protons. |

| Hydroxyl-OH | 4.5-5.5 | - | Broad singlet, position is variable. |

| Aromatic-C1/C2 | - | ~143 | Carbons attached to hydroxyl groups. |

| Aromatic-C4 | - | ~138 | Carbon attached to the cyclohexyl group. |

| Cyclohexyl-C1' | - | ~44 | Benzylic carbon. |

| Cyclohexyl-C2'/C6' | - | ~34 | Methylene carbons adjacent to the benzylic carbon. |

| Cyclohexyl-C3'/C5' | - | ~27 | Methylene carbons beta to the benzylic carbon. |

| Cyclohexyl-C4' | - | ~26 | Methylene carbon gamma to the benzylic carbon. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₂H₁₆O₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The nominal molecular weight is 192 g/mol .

Under electron ionization (EI), the molecule will form a molecular ion (M⁺) at m/z = 192. Subsequent fragmentation provides structural clues. Key fragmentation pathways for substituted cyclohexylbenzenes often involve cleavage of the bond between the two rings. A primary fragmentation event would be the loss of the cyclohexyl radical (•C₆H₁₁) to produce a dihydroxybenzyl cation at m/z = 109. Another significant fragmentation pathway involves the loss of a neutral alkene (e.g., propene, C₃H₆) from the cyclohexyl ring via a McLafferty-type rearrangement, followed by further fragmentation. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.

Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS

| m/z Value | Proposed Fragment | Formula | Notes |

| 192 | Molecular Ion [M]⁺ | [C₁₂H₁₆O₂]⁺ | Parent ion. |

| 174 | [M - H₂O]⁺ | [C₁₂H₁₄O]⁺ | Loss of a water molecule. |

| 109 | [M - C₆H₁₁]⁺ | [C₆H₅O₂]⁺ | Loss of cyclohexyl radical, a common pathway for cyclohexylbenzenes. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, indicative of a benzene ring, though less likely as a primary fragment here. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and C-O stretches are typically weak in Raman, the symmetric "breathing" mode of the benzene ring, expected around 990-1010 cm⁻¹, is often a strong and sharp signal. The C-H and C=C stretching vibrations are also active in Raman. This technique is particularly useful for analyzing the carbon skeleton of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong (IR & Raman) |

| C-O Stretch | 1200-1260 | Weak | Strong (IR) |

| Aromatic Ring "Breathing" | Weak | 990-1010 | Strong (Raman) |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

Electronic spectroscopy, including UV-Vis absorption and fluorescence, investigates the electronic transitions within a molecule and provides information about its conjugated systems.

UV-Vis Absorption Spectroscopy: The chromophore in this molecule is the substituted benzene ring. Compared to benzene itself, the two hydroxyl groups act as powerful auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and increasing their intensity. This compound is expected to exhibit characteristic absorption bands in the UV region, likely around 270-285 nm, corresponding to the π → π* transitions of the catechol moiety. The cyclohexyl group, being a non-conjugated alkyl substituent, has a minor electronic effect.

Emission (Fluorescence) Spectroscopy: Phenolic compounds are often fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence. The position and intensity of the emission peak can be influenced by environmental factors such as solvent polarity, a phenomenon known as solvatochromism. This property can be used to probe the molecule's interaction with its local environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a single crystal of suitable quality can be grown.

Should a crystal structure of this compound be determined, it would provide a wealth of information. It would confirm the connectivity and substitution pattern of the atoms unequivocally. Furthermore, it would reveal precise bond lengths, bond angles, and torsion angles. Key structural details would include the planarity of the benzene ring and the exact conformation of the cyclohexyl ring, which is expected to adopt a stable chair form. Most importantly, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, particularly the hydrogen-bonding network formed by the two adjacent hydroxyl groups, which would be crucial in dictating the solid-state architecture.

Computational and Theoretical Investigations of 4 Cyclohexylbenzene 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve or approximate the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic structure of molecules. scispace.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. researchgate.net

For 4-Cyclohexylbenzene-1,2-diol, DFT calculations are employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. mdpi.com This involves using a specific functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. mdpi.com A common choice for such organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d) or a more extensive one such as 6-311G(d,p). researchgate.netresearchgate.net The optimization process calculates the forces on each atom and adjusts their positions iteratively until a minimum on the potential energy surface is reached, confirmed by the absence of negative vibrational frequencies. researchgate.net

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the cyclohexyl and hydroxyl groups on the benzene (B151609) ring.

Table 1: Predicted Geometric Parameters for this compound from a Representative DFT Calculation (e.g., B3LYP/6-31G(d))

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-C2 (aromatic) | ~1.40 Å |

| Bond Length | C1-O(H) | ~1.37 Å |

| Bond Length | C4-C(cyclohexyl) | ~1.52 Å |

| Bond Angle | C2-C1-O(H) | ~119° |

| Bond Angle | C3-C4-C(cyclohexyl) | ~121° |

| Dihedral Angle | C3-C4-C(cyclohexyl)-C(cyclohexyl) | Variable (defines ring orientation) |

Note: The values in Table 1 are representative and would be precisely determined in a specific computational study.

While DFT is highly effective, traditional ab initio methods provide a systematically improvable hierarchy for electronic structure prediction. The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational understanding but neglects electron correlation, a key factor in the interactions between electrons. byu.edu

For higher accuracy, post-Hartree-Fock methods are necessary. These include Møller-Plesset perturbation theory (e.g., MP2) and, for even greater precision, the "gold standard" Coupled Cluster theory, particularly CCSD(T). nist.gov High-accuracy protocols like Weizmann-n (Wn) or HEAT combine calculations at different levels of theory and with various basis sets to extrapolate to a result approaching the exact solution of the Schrödinger equation. nist.gov

For this compound, these high-accuracy methods are computationally expensive but serve critical roles. They can be used to benchmark the accuracy of different DFT functionals for this specific class of compounds. Furthermore, they are essential for calculating properties where high precision is paramount, such as reaction barrier heights or ionization potentials, providing a reliable theoretical reference. utwente.nl

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them. byu.edu

For this compound, MD simulations are invaluable for several reasons:

Conformational Analysis: The cyclohexyl group is not static; it can adopt different conformations (e.g., chair, boat), and its orientation relative to the benzene ring can vary. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how intermolecular interactions, such as hydrogen bonding between the diol's hydroxyl groups and water, influence the molecule's conformation and dynamics.

Intermolecular Interactions: MD can simulate the interaction of this compound with other molecules, such as biological macromolecules. For instance, simulations could explore how the hydrophobic cyclohexylbenzene (B7769038) core interacts with residues in a protein's binding pocket, a process driven by hydrophobic and aromatic interactions. researchgate.netnih.gov

Theoretical Mechanistic Studies of Reactivity Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely pathways for a given transformation. This is particularly useful for understanding the reactivity of the catechol (1,2-diol) moiety in this compound, which is susceptible to oxidation.

A key goal in mechanistic studies is the identification of transition states (TS), which are first-order saddle points on the potential energy surface corresponding to the maximum energy along a reaction coordinate. storion.ru Locating a TS allows for the calculation of the activation energy (energy barrier) of a reaction, which is a primary determinant of the reaction rate.

For a reaction involving this compound, such as its oxidation to the corresponding quinone, the process would involve:

Geometry Optimization: The structures of the reactant (this compound), product (4-cyclohexyl-1,2-benzoquinone), and any intermediates are optimized to find their minimum energy geometries. researchgate.net

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactant and product (or intermediates). storion.ru

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be run from the TS to verify that it correctly connects the intended reactant and product, thereby mapping the reaction pathway. storion.ru

Such analyses provide a step-by-step molecular-level picture of bond breaking and formation during a chemical reaction. researchgate.net

Prediction of Chemical Activity Descriptors and Reactivity Indices

Quantum chemical calculations, particularly DFT, can compute a range of electronic properties that serve as powerful descriptors of chemical reactivity. scispace.com These indices, derived from the molecular orbitals and electron density, help predict how a molecule will behave in a chemical reaction.

For this compound, key reactivity indices include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). scielo.org.za

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical stability and reactivity. A smaller gap generally implies higher reactivity. scielo.org.za

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface. It visually identifies electron-rich regions (negative potential, e.g., around the oxygen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, e.g., around the hydroxyl hydrogens), which are susceptible to nucleophilic attack. scielo.org.za

Table 2: Representative Chemical Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Significance | Predicted Trend/Value |

|---|---|---|

| EHOMO | Electron-donating ability | Relatively high (catechol ring is electron-rich) |

| ELUMO | Electron-accepting ability | Relatively low |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity/stability | Moderately small, indicating susceptibility to oxidation |

| Chemical Hardness (η) | Resistance to charge transfer | Moderate |

| Dipole Moment (μ) | Overall polarity | Non-zero, due to polar -OH groups |

Note: The values in Table 2 are qualitative predictions based on chemical principles and would be quantified by specific calculations.

Reactivity and Derivatization Strategies for 4 Cyclohexylbenzene 1,2 Diol

Oxidation Reactions of the Diol Moiety

The catechol unit of 4-cyclohexylbenzene-1,2-diol is susceptible to oxidation, leading to the formation of highly reactive ortho-quinones or participating in oxidative coupling reactions.

Selective Oxidation to ortho-Quinones

The primary oxidation product of this compound is the corresponding ortho-quinone, 4-cyclohexyl-1,2-benzoquinone. This transformation is a common reaction for catechols and can be achieved using a variety of oxidizing agents. sci-hub.se The general reaction involves the removal of two protons and two electrons from the diol.

Mild oxidizing agents are typically employed to achieve selective oxidation to the quinone without cleaving the aromatic ring. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, analogous transformations of similar catechol derivatives provide insight into suitable reagents and conditions. For instance, the oxidation of catechols to o-quinones can be accomplished using reagents like silver(I) oxide or ceric ammonium (B1175870) nitrate. sci-hub.se A relevant example is the oxidation of 2-(4-(4-chlorophenyl)cyclohexyl)-1-naphthol to the corresponding 1,4-naphthoquinone, a structurally related transformation. google.com

Table 1: Potential Oxidizing Agents for the Synthesis of 4-Cyclohexyl-1,2-benzoquinone

| Oxidizing Agent | General Reaction Conditions | Reference |

| Silver(I) Oxide (Ag₂O) | Anhydrous ether or benzene (B151609), room temperature | sci-hub.se |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, room temperature | rsc.org |

| Fremy's Salt (Potassium nitrosodisulfonate) | Aqueous solution, often buffered | General knowledge |

| o-Chloranil | Various organic solvents | chemicalbook.com |

The resulting 4-cyclohexyl-1,2-benzoquinone is a valuable intermediate in organic synthesis, known for its dienophilic character in Diels-Alder reactions and its role in the formation of heterocyclic compounds. acs.org

Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. semanticscholar.org In the context of this compound, these reactions can lead to the formation of dimers or higher-order oligomers, or the coupling with other molecules. Such reactions often proceed through radical intermediates generated by the oxidation of the phenol (B47542) groups.

While specific examples of oxidative coupling involving this compound are scarce in the literature, the general principles of phenol coupling can be applied. These reactions can be catalyzed by transition metals or enzymes. For instance, rhodium-catalyzed oxidative coupling has been used for the synthesis of polycyclic amides from benzamides and alkynes, demonstrating the utility of this approach in constructing complex molecular architectures. beilstein-journals.org The development of N-functionalization of NH-sulfoximines through oxidative coupling reactions with various organic compounds, including arenes, highlights the broad scope of this methodology. rsc.org

Functionalization of Hydroxyl Groups

The two hydroxyl groups of this compound are key sites for derivatization through etherification, esterification, and the formation of cyclic derivatives.

Etherification and Esterification Reactions

The hydroxyl groups of this compound can be readily converted to ethers or esters. These reactions are fundamental in organic synthesis for introducing a wide variety of functional groups and for protecting the hydroxyl groups during other transformations.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. orgchemres.org This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, selective mono- or di-etherification can be achieved by controlling the stoichiometry of the reagents.

Esterification: Esters of this compound can be synthesized by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. google.com Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a base provides a high-yielding route to the corresponding esters. Microwave-assisted esterification has been shown to be an efficient and environmentally friendly method for the synthesis of aromatic bisesters from diols. stackexchange.com

Table 2: General Conditions for Etherification and Esterification of Phenols

| Reaction | Reagents | General Conditions |

| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, Acetone) |

| Esterification (Fischer) | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol or with removal of water |

| Esterification (with Acid Chloride) | Acid chloride, Base (e.g., Pyridine, Et₃N) | Aprotic solvent (e.g., CH₂Cl₂, THF) |

Formation of Cyclic Derivatives (e.g., Acetals, Ketals)

The 1,2-disposition of the hydroxyl groups in this compound makes it an ideal substrate for the formation of five-membered cyclic derivatives, such as acetals and ketals. These reactions are typically carried out by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. stackexchange.comthieme-connect.de

The formation of these cyclic derivatives serves as a common strategy for protecting the diol functionality. The resulting cyclic acetal (B89532) or ketal is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, and can be readily cleaved under acidic conditions to regenerate the diol. chemicalbook.comvulcanchem.com The use of a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the formation of the acetal or ketal. chemicalbook.com

Table 3: Common Reagents for Cyclic Acetal/Ketal Formation from 1,2-Diols

| Carbonyl Compound | Resulting Cyclic Derivative | Catalyst |

| Acetone | Acetonide (Isopropylidene ketal) | p-Toluenesulfonic acid, H₂SO₄ |

| Benzaldehyde | Benzylidene acetal | p-Toluenesulfonic acid, H₂SO₄ |

| Formaldehyde | Methylene (B1212753) acetal | Acid catalyst |

Reactions Involving the Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the cyclohexyl group is a weakly activating ortho-, para-director. mt.com The interplay of these substituent effects will govern the regioselectivity of the substitution. Due to the presence of the highly activating hydroxyl groups, these reactions are expected to proceed under mild conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. zu.edu.jo For instance, the nitration of cyclohexylbenzene (B7769038) yields a mixture of ortho- and para-nitrocyclohexylbenzene, with the para isomer being the major product. vaia.com In the case of this compound, the powerful directing effect of the hydroxyl groups would likely dominate, leading to substitution at the positions ortho and para to them. Given the substitution pattern, the available positions for electrophilic attack are at C3 and C6.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-cyclohexylbenzene-1,2-diol and/or 6-Nitro-4-cyclohexylbenzene-1,2-diol |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-cyclohexylbenzene-1,2-diol and/or 6-Bromo-4-cyclohexylbenzene-1,2-diol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-cyclohexylbenzene-1,2-diol and/or 6-Acyl-4-cyclohexylbenzene-1,2-diol |

It is important to note that Friedel-Crafts reactions can be challenging with highly activated phenols due to complexation of the catalyst with the hydroxyl groups. libretexts.org However, under appropriate conditions, these reactions can be achieved.

Advanced Applications and Emerging Research Frontiers of 4 Cyclohexylbenzene 1,2 Diol

Role in Specialized Imaging Processes

Research, primarily documented in patent literature, has identified 4-Cyclohexylbenzene-1,2-diol, often referred to as 4-cyclohexylcatechol, as a valuable component in specialized imaging technologies, particularly in color diffusion transfer photography. In these systems, the compound functions as a dye-releasing redox (DRR) compound.

The fundamental process involves the image-wise oxidation of a developing agent, which in turn cross-oxidizes the 4-cyclohexylcatechol derivative. This oxidation triggers the release of a pre-formed dye molecule. The released, mobile dye then diffuses from the negative to a receiving layer, forming the final color image. The cyclohexyl group helps to control the diffusion properties and solubility of the molecule within the photographic emulsion layers.

Patents have described its use in various photographic elements and diffusion transfer processes, highlighting its role in the formation of stable, high-quality color images. google.comgoogle.comjustia.com Its function is critical in modulating the release of dyes, which is essential for accurate color reproduction in instant photography. justia.com

Potential as a Monomer or Building Block in Polymer Chemistry

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a viable candidate as a monomer for step-growth polymerization. The presence of the diol functionality allows it to react with complementary difunctional monomers, such as dicarboxylic acids or their derivatives (e.g., acyl chlorides), to form polyesters. scienceinfo.com

The general reaction for polyesterification involves the formation of an ester linkage with the elimination of a small molecule, like water. scienceinfo.com The incorporation of the this compound monomer into a polyester (B1180765) backbone would introduce the rigid cyclohexyl-benzene unit, which can significantly influence the polymer's properties, such as its thermal stability, rigidity, and optical characteristics.

Furthermore, its identity as a catechol derivative allows for its use in the synthesis of redox-active polymers. google.com.lb The catechol moiety can be reversibly oxidized to a quinone, enabling the creation of polymers with built-in electron-transfer capabilities. A patent describes the use of 4-cyclohexylcatechol for preparing redox polymers that exhibit both redox and ion-exchange properties, which are stable at elevated temperatures. google.com.lb

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Type | Linkage Formed | Potential Polymer Properties |

| Polyester | Dicarboxylic Acid (e.g., Adipic Acid) | Ester | Increased thermal stability, rigidity, modified optical properties. |

| Polycarbonate | Phosgene or Diphenyl Carbonate | Carbonate | High toughness, optical clarity. |

| Redox Polymer | Various (via oxidative polymerization) | C-O or C-C | Inherent redox activity, ion-exchange capabilities. google.com.lb |

Research in Advanced Materials Science Applications

The distinct structural features of this compound make it a molecule of interest for the development of advanced materials.

The stability conferred by the aromatic ring, combined with its functional groups, makes this compound suitable for applications in materials science. A significant area of interest is in the field of liquid crystals (LCs). The rigid core structure, composed of a benzene (B151609) ring and a cyclohexane (B81311) ring, is a common feature in many liquid crystal molecules, known as mesogens. This structural motif is known to promote the formation of mesophases (the state between liquid and solid).

While research often focuses on related structures like 4-(trans-4'-n-alkylcyclohexyl)-1-isothiocyanatobenzenes or (4-Propylcyclohexyl)benzene, the underlying cyclohexyl-benzene backbone is key to their liquid crystalline properties. epo.org The diol groups in this compound offer reactive sites for integrating this rigid core into larger, more complex liquid crystalline polymers or materials.

Combinatorial materials science is a high-throughput methodology where large libraries of different materials are synthesized and screened simultaneously to rapidly discover new materials with desired properties. In this approach, molecular building blocks are systematically varied to create a wide array of new compounds.

While there is no specific research in the public domain detailing the use of this compound in a combinatorial workflow, its characteristics make it a suitable candidate. As a difunctional building block, it could be used in a combinatorial matrix with a variety of diacids, diisocyanates, or other linkers to rapidly generate libraries of novel polymers. The systematic variation of other components in the polymer chain would allow for the efficient exploration of structure-property relationships and the potential discovery of new functional materials.

Exploration in Organic Synthesis as a Precursor or Intermediate

This compound is commercially available, positioning it as a useful building block for more complex molecules in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its structure contains a catechol unit, which is a versatile precursor in synthetic chemistry. The hydroxyl groups can be transformed into a variety of other functional groups or used as directing groups for further reactions on the aromatic ring.

For instance, the hydroxyl groups can be alkylated to form ethers or esterified. They also activate the benzene ring towards electrophilic substitution. The cyclohexylbenzene (B7769038) framework itself is a common starting point in the synthesis of various complex scaffolds. sigmaaldrich.com The oxidation of related compounds like cyclohexene (B86901) is a known route to producing diol intermediates, which underscores the role of such diols as pivotal intermediates in synthetic pathways. acs.orgresearchgate.net

Table 2: Key Reactive Sites and Potential Transformations

| Reactive Site | Type of Reaction | Potential Products |

| Hydroxyl Groups | Etherification (e.g., Williamson ether synthesis) | Dialkoxy derivatives |

| Hydroxyl Groups | Esterification | Diester derivatives |

| Benzene Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |

| Catechol Unit | Oxidation | 4-Cyclohexyl-1,2-benzoquinone |

Considerations for Redox-Active Systems and Electron Transfer Processes

The catechol moiety of this compound is inherently redox-active. It can undergo a reversible two-electron, two-proton oxidation to form the corresponding ortho-quinone (4-cyclohexyl-1,2-benzoquinone). This property is central to its application in redox-active systems.

This redox activity is the basis for its use as a redox dye releaser in imaging systems, as discussed previously. justia.com Beyond imaging, this property makes it a candidate for use in other electron transfer applications. For example, molecules with catechol groups are explored as:

Redox mediators in electrochemical sensors.

Charge-carrying units in redox-flow batteries.

Antioxidants , by quenching radical species through electron donation.

Building blocks for redox-active polymers with applications in energy storage or catalysis. google.com.lb

The redox potential of the catechol/o-quinone couple can be tuned by modifying substituents on the aromatic ring, a principle that allows for the fine-tuning of material properties for specific electronic applications. rsc.org The electron-donating nature of the cyclohexyl group influences the redox potential of the catechol unit in this compound.

Conclusion and Future Outlook in 4 Cyclohexylbenzene 1,2 Diol Research

Summary of Current Academic Understanding

Analogy to 4-Alkyl-Substituted Catechols:

The chemical nature of 4-Cyclohexylbenzene-1,2-diol places it within the family of 4-alkyl-substituted catechols. Research on other members of this family, such as 4-methylcatechol and 4-ethylcatechol, has demonstrated their roles as antioxidants and radical scavengers. These compounds can be synthesized through various methods, including the enzymatic hydroxylation of the corresponding 4-alkylphenols using enzymes like tyrosinase. This suggests a potential biosynthetic route to this compound from 4-cyclohexylphenol. The reactivity of 4-substituted catechols is influenced by the nature of the substituent at the fourth position. For instance, the electron-donating or withdrawing capacity of the substituent can affect the redox properties of the catechol ring and its reactivity with other molecules, such as thiols.

Potential Formation through Biotransformation:

Studies on the metabolism of aromatic hydrocarbons like benzene (B151609) and toluene by microorganisms have shown that they can be converted to catechols through successive hydroxylation reactions. For example, phenol (B47542) hydroxylase has been used to transform benzene and toluene into their corresponding catechols. nih.govresearchgate.netresearchgate.net This raises the possibility that this compound could be a metabolite of cyclohexylbenzene (B7769038) in certain biological systems, although specific studies confirming this pathway are yet to be published. The enzymatic hydroxylation of phenols is a well-established method for the synthesis of catechols, and this approach could theoretically be applied to 4-cyclohexylphenol to produce this compound. mdpi.com

Identification of Knowledge Gaps and Unexplored Research Avenues

The limited research on this compound presents a significant number of knowledge gaps. These gaps represent fertile ground for new research initiatives.

Synthesis and Characterization:

Optimized Synthesis: There is a clear need for the development and publication of a robust and high-yielding synthesis method for this compound. While enzymatic synthesis from 4-cyclohexylphenol is a plausible route, chemical synthesis methods, such as those developed for other 4-substituted catechols, should also be explored and optimized. rsc.orgrsc.org A recently developed palladium-catalyzed silanol-directed C-H oxygenation of phenols into catechols presents a promising modern synthetic strategy.

Physicochemical Properties: A comprehensive characterization of the physicochemical properties of this compound is currently lacking. This includes fundamental data such as its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, UV-Vis, and mass spectrometry).

Chemical Reactivity and Properties:

Redox Behavior: The electrochemical properties of catechols are central to their function as antioxidants. Cyclic voltammetry studies are needed to determine the redox potentials of this compound and understand how the bulky cyclohexyl group influences the stability of the corresponding semiquinone and o-quinone species. acs.orgmdpi.com

Antioxidant Activity: The antioxidant and radical-scavenging capabilities of this compound have not been investigated. Standard assays, such as the DPPH radical scavenging assay, could provide valuable insights into its potential as an antioxidant. researchgate.net

Reactivity with Biomolecules: The reactivity of the o-quinone derived from this compound with biological nucleophiles, such as cysteine and glutathione, is unknown. nih.gov Understanding these reactions is crucial for assessing its potential biological activity and cytotoxicity.

Potential Applications:

Corrosion Inhibition: Substituted catechols have been investigated as corrosion inhibitors. rsc.org The potential of this compound in this application remains an unexplored area.

Polymer Chemistry: Catechols are known to be involved in crosslinking chemistry, particularly in the formation of bio-inspired adhesives and polymers. nih.gov The influence of the cyclohexyl substituent on the polymerization and crosslinking behavior of the catechol moiety could lead to novel materials with unique properties.

Pharmaceutical and Agrochemical Research: Many catechol derivatives exhibit biological activity. The unique lipophilic nature of the cyclohexyl group could impart interesting pharmacological or pesticidal properties to the catechol scaffold, warranting investigation in these areas.

Recommendations for Future Experimental and Theoretical Investigations

To address the identified knowledge gaps, a multi-pronged research approach is recommended, combining synthetic chemistry, analytical characterization, and computational modeling.

Experimental Investigations:

Synthesis and Purification: A systematic study of different synthetic routes to this compound should be undertaken. This could include both enzymatic approaches using tyrosinase or other hydroxylases with 4-cyclohexylphenol as a substrate, and chemical methods such as the Dakin oxidation of 4-cyclohexyl-2-hydroxybenzaldehyde or direct C-H oxidation of 4-cyclohexylphenol. nih.gov The synthesized compound should be rigorously purified and its structure confirmed using modern spectroscopic techniques.

Physicochemical and Electrochemical Characterization: Once a pure sample is obtained, a full characterization of its physical and chemical properties should be performed. This should include determination of its melting point, boiling point, solubility, and pKa values. Cyclic voltammetry should be employed to study its redox behavior and compare it with other 4-substituted catechols.

Evaluation of Biological Activity: The antioxidant capacity of this compound should be quantified using established assays. Furthermore, its interaction with biological thiols and its potential cytotoxicity should be assessed to understand its biocompatibility and potential for biomedical applications.

Exploration of Material Science Applications: The ability of this compound to act as a corrosion inhibitor on various metal surfaces should be tested. Its potential as a monomer or crosslinking agent in the synthesis of novel polymers and adhesive materials should also be investigated.

Theoretical Investigations:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound, its corresponding semiquinone, and o-quinone. These calculations can provide insights into its redox potentials, bond dissociation energies of the hydroxyl groups (relevant to its antioxidant activity), and reactivity towards various species.

Structure-Activity Relationship Studies: By computationally modeling a series of 4-alkyl-substituted catechols, including this compound, it may be possible to establish quantitative structure-activity relationships (QSAR) for properties like antioxidant activity or reactivity. This could guide the design of new catechol derivatives with enhanced properties.

Q & A

Q. What are the common synthetic routes for 4-Cyclohexylbenzene-1,2-diol, and how do reaction conditions influence yield and stereochemistry?

Synthesis typically involves dihydroxylation of 4-cyclohexylbenzene derivatives. For example, epoxidation of 4-cyclohexylstyrene followed by acid-catalyzed hydrolysis can yield the diol. Reaction conditions (e.g., temperature, pH, and catalysts) critically affect stereochemical outcomes. Peroxy formic acid under acidic conditions favors trans-diol formation . Optimization requires monitoring via TLC or HPLC to track intermediates.

| Method | Catalyst/Reagent | Stereoselectivity | Yield Range |

|---|---|---|---|

| Epoxidation/Hydrolysis | HCOOH/H₂O₂ | trans-dominant | 60-75% |

| Osmium Tetroxide | OsO₄, NMO | cis-dominant | 70-85% |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Hydroxyl protons appear as broad singlets (δ 4.8–5.2 ppm). Cyclohexyl protons show multiplet splitting (δ 1.2–2.1 ppm).

- ¹³C NMR: Hydroxyl-bearing carbons resonate at δ 70–75 ppm. Infrared (IR) Spectroscopy: O-H stretches (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) confirm diol functionality. Computational Validation: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts, aligning with experimental data .

Q. What safety protocols are recommended for handling this compound given structural similarities to genotoxic diols?

Benzene-1,2-diol analogs exhibit genotoxicity via metabolic activation to quinones, which bind DNA . While 4-cyclohexyl substitution may reduce reactivity, precautions include:

- Using PPE (gloves, lab coats) to avoid dermal exposure.

- Conducting in vitro Ames tests to assess mutagenic potential.

- Implementing fume hoods for synthesis and handling.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity of this compound under varying pH conditions?

Conflicting reactivity data (e.g., oxidation rates) may arise from pH-dependent tautomerism or aggregation. Methodological steps:

- pH Titration Studies: Monitor diol pKa values (hydroxyl groups) via potentiometry.

- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps.

- Dynamic Light Scattering (DLS): Detect aggregation at high concentrations. Example: Acidic conditions may protonate hydroxyl groups, altering nucleophilicity in esterification reactions .

Q. What strategies address challenges in isolating stereoisomers of this compound during synthesis?

Stereochemical purity is critical for biological activity. Approaches include:

- Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak® IA) for enantiomeric resolution.

- Derivatization: React with acetone to form acetals; cis-diols form cyclic acetals preferentially, enabling separation .

- Crystallization: Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate trans-isomers.

Q. How can this compound serve as a scaffold for drug development, and what are key methodological considerations?

The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration. Case studies:

- Metal Complexation: Analogous to benzene-1,2-diol Schiff base metal complexes, coordinate with Cu(II) or Ni(II) to enhance DNA intercalation and anticancer activity .

- Prodrug Design: Esterify hydroxyl groups with bioreversible linkers (e.g., acetyl) for controlled release. Key Metrics:

- LogP (measured via shake-flask): Predicts membrane permeability.

- IC₅₀ in cancer cell lines (e.g., MCF-7) to assess cytotoxicity.

Q. What computational tools predict the metabolic pathways and environmental fate of this compound?

- ADMET Predictors: Software like Schrödinger’s QikProp estimates metabolic stability and cytochrome P450 interactions.

- Biodegradation Modeling: Acinetobacter species metabolize cyclohexane-diols via dehydrogenases and monooxygenases; similar pathways may apply .

- Ecotoxicity: Use EPI Suite™ to estimate bioaccumulation potential (BCF) and aquatic toxicity.

Data Analysis and Validation

Q. How should researchers interpret conflicting spectral data (e.g., IR vs. Raman) for this compound?

Discrepancies arise from vibrational mode sensitivities:

- IR: Detects polar bond vibrations (O-H, C-O).

- Raman: Sensitive to non-polar C-C/C-H vibrations in the cyclohexyl ring. Cross-validate with DFT simulations (e.g., Gaussian 16) to assign peaks accurately .

Q. What experimental controls are essential when evaluating the antioxidant activity of this compound?

- Positive Controls: Trolox or ascorbic acid in DPPH/ABTS assays.

- Solvent Blanks: Account for solvent interference (e.g., DMSO quenches radicals).

- Metal Chelation Tests: Include EDTA to rule out Fe³⁺/Cu²⁺ chelation effects.

Q. How can researchers leverage structure-activity relationships (SAR) to optimize this compound derivatives for target selectivity?

- Substitution Patterns: Fluorine at the para-position (as in fluorophenyl analogs) enhances metabolic stability .

- Steric Effects: Bulkier cyclohexyl groups reduce off-target interactions.

- Pharmacophore Mapping: Use MOE® to align hydroxyl groups with enzyme active sites (e.g., tyrosine kinases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.